molecular formula C24H19NO5S B3534269 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate

Cat. No.: B3534269
M. Wt: 433.5 g/mol
InChI Key: IBGHHJGJVBAOEO-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoyl group, a methyl group, and a benzothiazine ring system, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate typically involves multiple steps:

    Formation of the Benzothiazine Ring: The initial step often involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a ketone or aldehyde to form the benzothiazine ring.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the benzothiazine derivative with 4-methylbenzoic acid, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, derivatives of benzothiazine are explored for their anti-inflammatory, analgesic, and antimicrobial properties. This compound, in particular, may serve as a lead compound for the development of new therapeutic agents.

Industry

Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and benzothiazine moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4H-3,1-benzothiazin-4-one: Another benzothiazine derivative with similar structural features but different functional groups.

    4-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl acetate: A compound with an acetate group instead of a benzoate group.

Uniqueness

What sets 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-16-12-14-18(15-13-16)24(27)30-23-19-10-6-7-11-20(19)31(28,29)25(2)21(23)22(26)17-8-4-3-5-9-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGHHJGJVBAOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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